![molecular formula C11H15N3OS B5675438 1-allyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione](/img/structure/B5675438.png)
1-allyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
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Overview
Description
Synthesis Analysis
The synthesis of related 1,3,5-triazinane derivatives often involves multistep reactions starting from simple precursors. An efficient synthesis route for triazinane derivatives involves the triple addition of allyl groups to 1,3,5-triazine, facilitated by allyltin reagents, to yield triallyl-1,3,5-triazacyclohexanes in high yields. This method indicates the potential for synthesizing the targeted compound using similar allylation techniques (Yamaguchi, Kobayashi, & Kozima, 1994).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through spectroscopic methods and X-ray diffraction. For instance, derivatives of 1,2,4-triazole have been characterized, revealing important insights into the molecular geometry, vibrational frequencies, and chemical shift values using both experimental and computational approaches (Karakurt, Dinçer, Çetin, & Şekerci, 2010). Such analyses are critical for understanding the electronic structure and reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving triazinane derivatives can vary widely, depending on the functional groups attached to the core structure. For example, photoallylation reactions with furyl and thienyl dicyanoethenes indicate the reactivity of the furyl group under specific conditions, suggesting possible reactions for the furylmethyl group in the target compound (Mizuno, Toda, & Otsuji, 1987).
properties
IUPAC Name |
5-(furan-2-ylmethyl)-1-prop-2-enyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-5-14-9-13(8-12-11(14)16)7-10-4-3-6-15-10/h2-4,6H,1,5,7-9H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSBTSJFGMLFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CN(CNC1=S)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-5-furan-2-ylmethyl-[1,3,5]triazinane-2-thione |
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